![molecular formula C16H11ClN6OS2 B2804017 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893914-39-1](/img/structure/B2804017.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN6OS2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their potential biological activities, particularly in oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C15H14ClN5OS
- Molecular Weight : 343.82 g/mol
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a thioether linkage and a thiazole moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. A study reported that certain derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating potent inhibitory effects .
The anticancer activity is primarily attributed to the compounds' ability to induce apoptosis in cancer cells and inhibit cell proliferation. For example, one derivative effectively inhibited tumor growth in MCF-7 breast cancer cell lines by inducing DNA fragmentation and suppressing cell cycle progression .
Antimicrobial Activity
Beyond anticancer effects, there is emerging evidence supporting the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds have shown activity against various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural modifications:
- Thioether Linkage : Enhances bioavailability and target interaction.
- Thiazole Moiety : Contributes to increased selectivity towards specific receptors.
- Chlorophenyl Group : Modifies lipophilicity and may influence cellular uptake.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as effective inhibitors of epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation. The compound has been synthesized to enhance its inhibitory activity against EGFR, demonstrating promising results in vitro against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant activity against resistant strains of cancer cells, indicating their potential as novel anticancer agents .
Antimicrobial Properties
The thiazole moiety in the compound contributes to its antimicrobial activity. Research indicates that thiazole derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence its biological activity. For example:
- Substituents at specific positions on the phenyl ring can enhance antibacterial potency.
- The introduction of electron-withdrawing groups has been shown to improve anticancer activity by increasing the compound's interaction with target proteins .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target/Pathway | IC50/EC50 Values |
---|---|---|---|
Compound A | EGFR Inhibitor | Cancer Cells | 0.75 μM |
Compound B | Antibacterial | Gram-positive Bacteria | 0.5 μM |
Compound C | Antifungal | Fungal Pathogens | 1.5 μM |
Compound D | Antiviral | Viral Replication | 0.20 μM |
Case Study 1: Anticancer Efficacy
A study focusing on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives evaluated their efficacy against various cancer cell lines. The results indicated that compounds with a thiazole substituent showed enhanced inhibition of cell proliferation compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole-containing compounds were tested for their antibacterial properties. The results demonstrated that certain derivatives exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus, suggesting their potential use in clinical settings where antibiotic resistance is prevalent .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJFQXEZQEMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.